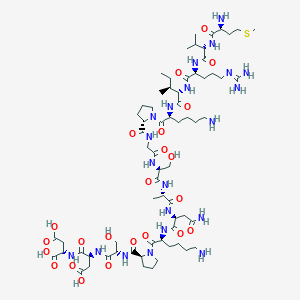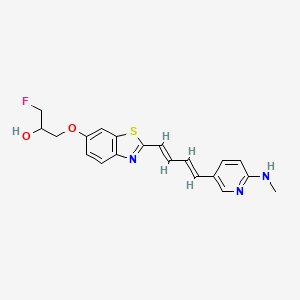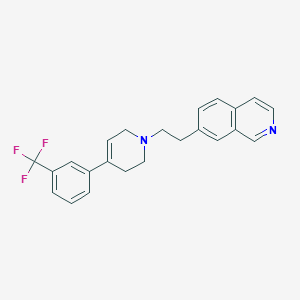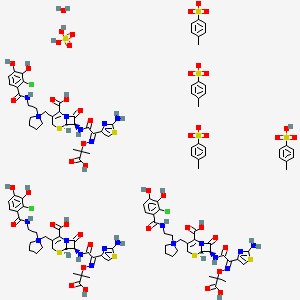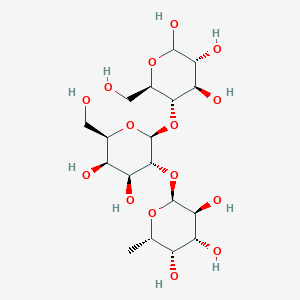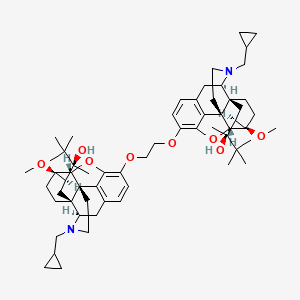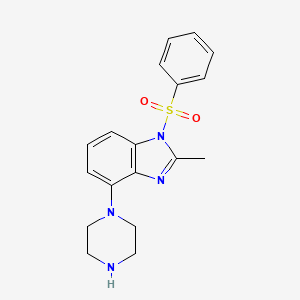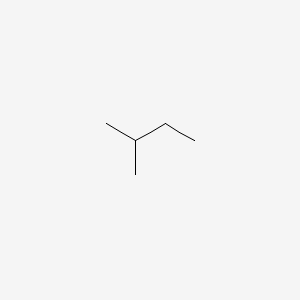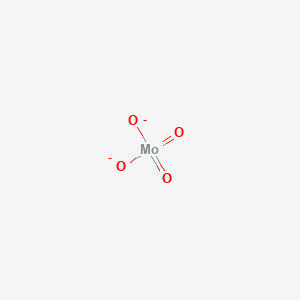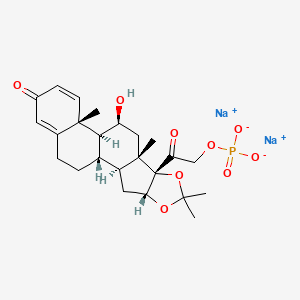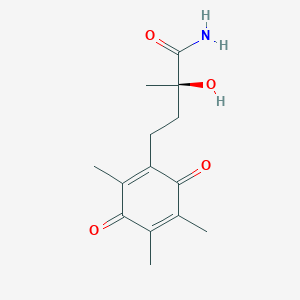
(R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for EPI-589 involve the preparation of the quinone derivative through a series of chemical reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
EPI-589 undergoes various types of chemical reactions, primarily involving redox reactions. The reduced form of EPI-589 exhibits hydroxyl radical scavenging activities, while the oxidized form does not. In cellular models, EPI-589 protects cells from oxidative stress induced by reagents such as buthionine sulfoximine and ferric citrate . The major products formed from these reactions include reduced and oxidized forms of the compound, which play a crucial role in its neuroprotective effects .
Scientific Research Applications
EPI-589 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study redox reactions and oxidative stress mechanisms. In biology and medicine, EPI-589 is being explored for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Parkinson’s disease. It has shown promise in clinical trials for improving biomarkers of neuroinflammation and slowing disease progression . Additionally, EPI-589’s high blood-brain barrier permeability makes it a valuable compound for studying central nervous system disorders .
Mechanism of Action
EPI-589 exerts its effects by targeting oxidoreductase enzymes, which are responsible for transferring electrons between molecules. This process is critical in energy regulation, inflammation, and programmed cell death. By enhancing the antioxidant defense mechanisms and reducing oxidative stress, EPI-589 helps protect neurons from damage and supports cellular energy metabolism . The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .
Comparison with Similar Compounds
EPI-589 is unique in its high potency and redox-active properties compared to other similar compounds. Some similar compounds include riluzole and edaravone, which are also used in the treatment of ALS. EPI-589 has shown superior efficacy in preclinical and clinical studies, particularly in its ability to improve biomarkers of neuroinflammation and slow disease progression . Its high blood-brain barrier permeability and potent antioxidant activities set it apart from other neuroprotective agents .
Properties
CAS No. |
1147883-03-1 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C14H19NO4/c1-7-8(2)12(17)10(9(3)11(7)16)5-6-14(4,19)13(15)18/h19H,5-6H2,1-4H3,(H2,15,18)/t14-/m1/s1 |
InChI Key |
BAANPNDZFYBQIB-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@](C)(C(=O)N)O)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(C(=O)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


